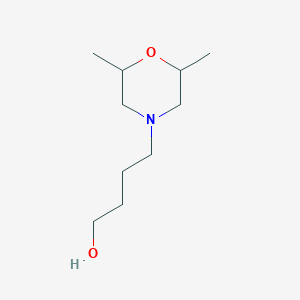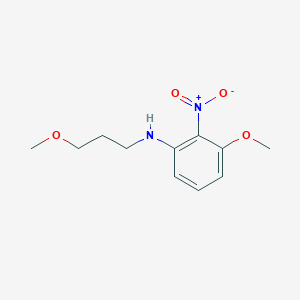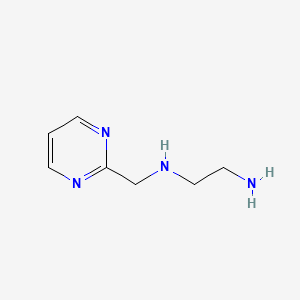
(1R,2R)-2-(pent-4-en-1-yl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(pent-4-en-1-yl)cyclopentan-1-ol: is an organic compound with the molecular formula C10H18O It consists of a cyclopentane ring substituted with a pentenyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (1R,2R)-2-(pent-4-en-1-yl)cyclopentan-1-ol involves the Grignard reaction. This process starts with the preparation of a Grignard reagent from 4-pentenyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with cyclopentanone to form the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 4-pentenylcyclopentene. This two-step process includes the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base (e.g., sodium hydroxide).
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or hydroboration-oxidation processes, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1R,2R)-2-(pent-4-en-1-yl)cyclopentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol or ethanol.
Substitution: SOCl2 in pyridine, PBr3 in ether.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Saturated alcohols.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
Chemistry: (1R,2R)-2-(pent-4-en-1-yl)cyclopentan-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for complex molecules.
Biology: In biological research, this compound can be used to study the effects of cyclopentanol derivatives on cellular processes and metabolic pathways.
Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. Its derivatives may exhibit biological activity that can be harnessed for treating diseases.
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-(pent-4-en-1-yl)cyclopentan-1-ol depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing biochemical pathways. For example, in medicinal chemistry, it may act as an inhibitor or activator of specific enzymes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Cyclopentanol: A simpler analog with a hydroxyl group attached to a cyclopentane ring.
2-Penten-1-ol: An unsaturated alcohol with a double bond in the pentenyl chain.
Cyclopentylmethanol: A compound with a hydroxyl group attached to a cyclopentyl ring via a methylene bridge.
Uniqueness: (1R,2R)-2-(pent-4-en-1-yl)cyclopentan-1-ol is unique due to the presence of both a cyclopentane ring and a pentenyl group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(1R,2R)-2-pent-4-enylcyclopentan-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-3-4-6-9-7-5-8-10(9)11/h2,9-11H,1,3-8H2/t9-,10-/m1/s1 |
Clave InChI |
DAVYAFRKGXDPCW-NXEZZACHSA-N |
SMILES isomérico |
C=CCCC[C@@H]1CCC[C@H]1O |
SMILES canónico |
C=CCCCC1CCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Amino-6-nitrothieno[3,2-b]pyridine](/img/structure/B8519074.png)




![1-(3,4-Dichlorophenyl)-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8519101.png)



![4-(8-Azabicyclo[3.2.1]oct-8-yl)naphthalene-1-carbonitrile](/img/structure/B8519138.png)

